4-Chloro-3-(2-propenyloxy)-pyridine
Description
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-3-prop-2-enoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-2-5-11-8-6-10-4-3-7(8)9/h2-4,6H,1,5H2 |
InChI Key |
MXQQCCZSJKOMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key pyridine derivatives with substituents analogous to 4-Chloro-3-(2-propenyloxy)-pyridine:
Key Differences and Implications
Substituent Reactivity :
- The allyloxy group in this compound is more reactive than methoxy or benzyloxy groups due to its unsaturated bond, enabling participation in addition or cycloaddition reactions .
- Methoxy and benzyloxy groups are electron-donating and stabilize the pyridine ring, enhancing metabolic stability in drug candidates .
Biological Activity: Chloro-pyridine derivatives with substituted oxygen groups (e.g., phenylmethoxy) exhibit antimicrobial activity, as seen in hexahydroquinoline-carbonitrile derivatives (MIC values: 8–64 µg/mL against S. aureus and E. coli) .
Physical and Chemical Properties :
- LogP Values : Analogues like 4-Chloro-3-(phenylmethoxy)pyridine (logP 2.9) are more lipophilic than methoxy derivatives (estimated logP ~1.5–2.0 for this compound), affecting solubility and absorption.
- Thermal Stability : Methoxy and benzyloxy derivatives (e.g., 4-Chloro-3-methoxy-2-methylpyridine, m.p. ~157–287°C ) are thermally stable, while allyloxy groups may lower decomposition temperatures due to unsaturated bonds.
Synthetic Accessibility :
- Allyloxy-substituted pyridines can be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 2-(2-chloro-5-nitrophenyl)pyridine intermediates in vismodegib synthesis .
- Tributylstannyl derivatives (e.g., 4-Chloro-3-(tributylstannyl)pyridine) are valuable in Stille cross-coupling reactions for constructing complex heterocycles .
Q & A
Q. Key Variables Table
| Parameter | Typical Range | Impact on Synthesis |
|---|---|---|
| Solvent | DMF, Toluene, THF | Polarity affects reaction rate and byproduct formation |
| Temperature | 60–100°C | Higher temps accelerate reactions but risk decomposition |
| Catalyst | Pd/C, CuI, NaOH | Catalyzes coupling/condensation; alters regioselectivity |
| Reaction Time | 6–24 hours | Extended time improves conversion but may degrade product |
How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
Q. Basic Research Focus
- ¹H NMR : The allyloxy group’s protons (CH₂=CH-CH₂-O-) show distinct splitting patterns: the terminal vinyl protons (δ 5.2–5.8 ppm, doublet of doublets) and the methylene group (δ 4.5–4.8 ppm, triplet). Chlorine’s electron-withdrawing effect deshields adjacent pyridine protons, shifting their signals upfield .
- IR : The C-O-C stretch (1050–1250 cm⁻¹) and C-Cl stretch (550–850 cm⁻¹) confirm functional groups. Absence of a broad O-H peak (~3200 cm⁻¹) indicates successful substitution .
- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or allyloxy groups) validate the structure .
Advanced Consideration : Isotopic labeling (e.g., ¹³C or ²H) can track reaction pathways in mechanistic studies, particularly for allyloxy group stability under acidic/basic conditions .
What strategies address low regioselectivity during functionalization of the pyridine ring in this compound?
Advanced Research Focus
Regioselectivity challenges arise from competing electrophilic/nucleophilic attack sites. Strategies include:
- Directing Groups : Introducing temporary substituents (e.g., nitro or amino groups) to steer reactions to the 3- or 4-position, followed by removal .
- Metal Catalysis : Palladium-mediated C-H activation can target specific positions. For example, Pd(OAc)₂ with ligands like PPh₃ enhances selectivity for chlorination at the 4-position .
- Solvent Effects : Non-polar solvents (e.g., hexane) favor thermodynamic control, while polar solvents (e.g., DMSO) favor kinetic pathways .
Case Study : A 2021 study achieved 85% regioselectivity for allyloxy substitution at the 3-position using CuI/L-proline in DMF at 70°C .
How do contradictory data on the compound’s stability under acidic/basic conditions arise, and how can they be reconciled?
Advanced Research Focus
Discrepancies in stability reports often stem from:
- Protonation Sites : The pyridine nitrogen (pKa ~1.7) protonates under strong acids, altering reactivity. Allyloxy groups may hydrolyze in concentrated HCl but remain stable in dilute acetic acid .
- Experimental Conditions : Variations in temperature, solvent, and catalyst residues (e.g., trace metals) accelerate degradation. For example, residual Pd in coupling reactions can catalyze allyloxy cleavage .
Q. Resolution Protocol :
Control Experiments : Replicate studies under inert atmospheres (N₂/Ar) to exclude oxidative degradation.
pH Profiling : Test stability across pH 1–14 to identify degradation thresholds.
Accelerated Stability Testing : Use elevated temperatures (40–60°C) to model long-term storage .
What computational methods predict the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- DFT Calculations : Models electron density maps to identify nucleophilic/electrophilic sites. For example, the C4 position (adjacent to Cl) is electron-deficient, favoring nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solvation effects on transition states.
- QSPR Models : Relate molecular descriptors (e.g., Hammett σ⁺ for substituents) to reaction rates .
Example : A 2023 study used DFT to predict that substituting the allyloxy group with bulkier substituents (e.g., cyclohexenyloxy) reduces ring strain, improving thermal stability .
What safety protocols are critical when handling this compound in oxygen-sensitive reactions?
Q. Advanced Research Focus
- Fire/Explosion Risks : Allyloxy groups are prone to peroxidation under O₂, forming unstable peroxides. Use degassed solvents (e.g., THF distilled over Na/benzophenone) and conduct reactions under inert gas .
- Toxicity Mitigation : Chloropyridines are irritants. Use fume hoods, PPE (nitrile gloves, goggles), and monitor airborne concentrations via GC-MS .
- Waste Management : Quench reactive intermediates (e.g., with NaHCO₃) before disposal. Partner with certified waste handlers for halogenated organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
